N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine

Catalog No.
S12424598
CAS No.
172798-57-1
M.F
C24H28N2O6
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-...

CAS Number

172798-57-1

Product Name

N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine

IUPAC Name

3-[[(Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C24H28N2O6/c1-3-4-15-32-20-11-7-18(8-12-20)23(29)26-21(24(30)25-14-13-22(27)28)16-17-5-9-19(31-2)10-6-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)/b21-16-

InChI Key

PLQPVHDAKQRIDG-PGMHBOJBSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCC(=O)O

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCC(=O)O

N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is a complex organic compound characterized by a unique structure that integrates various functional groups. This compound features a beta-alanine backbone, which is an amino acid known for its role in protein synthesis and as a neurotransmitter. The presence of the 4-butoxybenzoyl and 4-methoxyphenyl groups contributes to its potential biological activity and reactivity. The molecular formula for this compound is C24H28N2O6, indicating a substantial molecular weight and complexity due to the multiple aromatic and aliphatic components present in its structure.

The chemical behavior of N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine can be influenced by its functional groups. Key reactions include:

  • Amide Formation: The amine group in the beta-alanine can react with carboxylic acids or acid chlorides to form amides, which may be relevant for synthesizing derivatives.
  • Aldol Condensation: The enone structure (1-oxo-2-propenyl) can participate in aldol reactions, particularly under basic conditions, leading to further complex molecular architectures.
  • Hydrolysis: The ester or amide bonds may undergo hydrolysis under acidic or basic conditions, which could be significant in biological systems.

  • Antioxidant Properties: Many phenolic compounds are known for their ability to scavenge free radicals.
  • Anti-inflammatory Effects: Compounds featuring aromatic rings and amine functionalities may inhibit inflammatory pathways.
  • Antimicrobial Activity: The presence of specific functional groups can enhance the compound's ability to disrupt microbial membranes.

The synthesis of N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine typically involves several steps:

  • Formation of the 4-butoxybenzoyl derivative: This can be achieved through the reaction of butoxybenzoyl chloride with beta-alanine.
  • Coupling Reaction: The resultant intermediate can then be reacted with 4-methoxyphenyl compounds, possibly via a nucleophilic substitution mechanism.
  • Purification: The final product may require purification through crystallization or chromatography to isolate the desired compound from side products.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Agricultural Chemicals: Its biological activity could be explored for use as a pesticide or herbicide.
  • Material Science: The unique properties of this compound may allow it to be utilized in developing new materials with specific chemical properties.

Interaction studies involving N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine would focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies could utilize techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro Assays: To assess its biological effects on cell lines, including cytotoxicity and proliferation assays.

N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey FeaturesUniqueness
Ethyl 3-(4-methoxyphenyl)propanoateC12H16O3Contains methoxy and ethyl groupsSimpler structure without beta-alanine
2-amino-3-[2-[4-amino-4-oxo]butanoic acidC13H23N5O3Contains amino and oxo groupsMore complex nitrogen framework
2-(4-methoxyphenyl)-1-methylethylamineC10H15NOAliphatic amine structureLacks the carboxylic acid functionality

The uniqueness of N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine lies in its combination of both an amino acid structure and multiple aromatic substituents, which may enhance its biological activity compared to simpler analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

440.19473662 g/mol

Monoisotopic Mass

440.19473662 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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